6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound that features a pyrrolo[3,2-c]pyridine core structure with a chlorine atom at the 6th position and a methyl group at the 7th position
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have shown to impact various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Related compounds have shown to have various biological activities .
Biochemical Analysis
Biochemical Properties
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity. For instance, it has been reported to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and differentiation . Additionally, this compound may interact with proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells . Moreover, this compound can affect the PI3K-Akt and MAPK pathways, which are critical for cell survival and growth. These effects highlight the potential of this compound as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes such as FGFRs is attributed to its binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways . Additionally, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions underscore the compound’s potential as a targeted inhibitor in biochemical research.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis over several days of treatment with this compound . These findings suggest that the compound’s effects are both time-dependent and concentration-dependent.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit tumor growth in xenograft models without significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion. The involvement of this compound in these metabolic pathways can influence its overall pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in various tissues. These interactions play a crucial role in determining the compound’s pharmacokinetic profile and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes and proteins Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the chlorination of a pyrrolo[3,2-c]pyridine precursor. One common method is the chlorination of pyrrolo[3,2-c]pyridine using reagents such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-c]pyridine ring.
Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly at the nitrogen atoms in the ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Comparison with Similar Compounds
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine and methyl groups.
Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate: This derivative includes a carboxylate group, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7-6(2-3-10-7)4-11-8(5)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJKCHGMQRSOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1Cl)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263117 | |
Record name | 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-88-7 | |
Record name | 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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